Technical Monograph: N,N-Diethyl-2-Methoxybenzamide (CAS 51674-10-3)
Technical Monograph: N,N-Diethyl-2-Methoxybenzamide (CAS 51674-10-3)
[1][2]
Document Control:
-
Type: Technical Guide / Chemical Monograph[1]
-
Author Role: Senior Application Scientist
-
Target Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers
Executive Technical Summary
N,N-Diethyl-2-methoxybenzamide (CAS 51674-10-3) is a disubstituted benzamide derivative serving two distinct high-value functions in applied chemistry: as a potent Directed Ortho Metalation (DoM) substrate in organic synthesis and as a controlled-release insect repellent in agrochemical formulations.[1]
For the synthetic chemist, this compound represents a "privileged structure."[1] The N,N-diethylamide moiety acts as a powerful Directed Metalation Group (DMG), enabling regioselective lithiation at the C-6 position. This reactivity is critical for synthesizing polysubstituted aromatics, including phthalides and isocoumarins, which are scaffolds for various natural products (e.g., Thunberginol F).
For the formulation scientist, the compound exhibits significant repellency profiles.[1] Recent advancements focus on sol-gel microencapsulation to modulate its volatility, extending its efficacy duration in textile applications.[1]
Physicochemical & Structural Profile[1][2][3][4][5]
The structural integrity of N,N-diethyl-2-methoxybenzamide relies on the steric bulk of the diethyl groups, which forces the amide bond out of planarity with the aromatic ring, influencing both its solubility and its reactivity toward organolithiums.
| Property | Value / Description | Note |
| CAS Registry Number | 51674-10-3 | |
| IUPAC Name | N,N-Diethyl-2-methoxybenzamide | Also known as o-Anisic acid diethylamide |
| Molecular Formula | C₁₂H₁₇NO₂ | |
| Molecular Weight | 207.27 g/mol | |
| Physical State | Viscous Liquid / Oil | Often appears pale yellow to light brown |
| Boiling Point | ~344 °C (760 mmHg) | 130 °C at 0.5 Torr (distillation) |
| Density | ~1.05 g/cm³ | Estimated |
| Solubility | Soluble in THF, CH₂Cl₂, EtOAc, Toluene | Lipophilic (LogP ~2.[1][2][3][4][5][6]0) |
| Key Functional Groups | Diethylamide (DMG), Methoxy ether | Amide is Lewis basic; Ether is electron-donating |
Synthetic Manufacturing Protocols
Primary Synthesis: Acyl Chloride Amidation
The most robust route for generating CAS 51674-10-3 involves the nucleophilic attack of diethylamine on 2-methoxybenzoyl chloride.[1] This method avoids the forcing conditions required for direct ester amidation.[1]
Protocol:
-
Reagents: 2-Methoxybenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.2 eq), Diethylamine (2.5 eq), DCM (Solvent).[1]
-
Activation: Reflux 2-methoxybenzoic acid with SOCl₂ (cat. DMF) for 2 hours. Evaporate excess SOCl₂ to isolate the acid chloride.[1]
-
Amidation: Dissolve acid chloride in dry DCM. Cool to 0°C. Add diethylamine dropwise (exothermic).
-
Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃. Dry over MgSO₄.[1]
-
Purification: Vacuum distillation (bp 130°C @ 0.5 Torr) or Flash Chromatography (Hexane/EtOAc).
Visualized Reaction Pathway
The following diagram illustrates the synthesis and the subsequent electronic activation that makes this molecule a DoM substrate.
Figure 1: Synthetic pathway from precursor acid to the target diethylamide.[1]
Advanced Chemical Application: Directed Ortho Metalation (DoM)[2][8]
The primary research utility of CAS 51674-10-3 is its role as a substrate in Directed Ortho Metalation .[1] The diethylamide group coordinates with strong bases (e.g., s-BuLi), directing deprotonation to the ortho-position (C-6).[1]
Mechanism of Action[2][7]
-
Coordination: The lithium atom of the organolithium reagent coordinates with the amide oxygen.[1]
-
Deprotonation: The complex places the basic alkyl group in proximity to the C-6 proton (the position ortho to the amide but meta to the methoxy group).[1]
-
Electrophile Trapping: The resulting aryl-lithium species reacts with electrophiles (e.g., DMF, I₂, CO₂) to form 2,6-disubstituted benzamides.[1]
Case Study: Synthesis of 7-Methoxyphthalide
This transformation is a classic example of DoM utility, converting the open-chain amide into a bicyclic lactone.[1]
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a 3-neck flask; maintain Argon atmosphere.
-
Solvation: Dissolve N,N-diethyl-2-methoxybenzamide (1 eq) in anhydrous THF. Cool to -78°C .[1]
-
Lithiation: Add s-BuLi (1.1 eq) dropwise.[1] The solution typically turns bright yellow (lithio-species formation).[1] Stir for 1 hour at -78°C.
-
Formylation: Add dry DMF (1.2 eq) rapidly.
-
Cyclization: Allow to warm to RT. Quench with 6M HCl.[1][5] The acid hydrolysis converts the intermediate amino-alkoxide into the hydroxy-aldehyde, which spontaneously cyclizes to the phthalide (lactone).[1]
Figure 2: The Directed Ortho Metalation (DoM) workflow for ring closure.[1]
Biological Interface: Insect Repellency & Formulation[10][11][12]
While structurally related to DEET (N,N-diethyl-m-toluamide), CAS 51674-10-3 possesses distinct volatility and binding properties.[1]
Sol-Gel Microencapsulation
Research indicates that raw application of the amide on textiles results in rapid evaporation.[1] To counter this, silica sol-gel encapsulation is employed.[1]
-
Matrix: SiO₂ derived from TEOS (Tetraethyl orthosilicate) or TMOS.[1]
-
Additives: Polymethylmethacrylate (PMMA) or Polyvinyl alcohol (PVA).[1][7][8][9]
-
Outcome: The inclusion of PVA significantly retards the release rate, extending protection time against vectors (e.g., mosquitoes) compared to free coating.[1]
Analytical Characterization
To validate the identity of synthesized or purchased CAS 51674-10-3, the following spectral fingerprints must be confirmed.
Nuclear Magnetic Resonance (NMR)[2][3][5][7][9]
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR:
Mass Spectrometry[2]
-
GC-MS (EI): Molecular ion [M]+ at m/z 207.[1]
-
Fragmentation: Loss of diethylamine fragment often yields a base peak characteristic of the benzoyl cation.[1]
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Storage: Store under inert gas (Argon/Nitrogen) if used for lithiation to prevent moisture uptake, which destroys organolithium reagents.[1]
References
-
PubChem. (2025).[1][2] N,N-diethyl-2-methoxybenzamide | C12H17NO2.[1] National Library of Medicine.[1] [Link][1]
-
So, L. L., et al. (2009).[1] Evaluation of Silica Sol-Gel Microcapsule for the Controlled Release of Insect Repellent, N,N-Diethyl-2-methoxybenzamide, on Cotton. Philippine Journal of Science, 138(1), 13-21.[1][3] [Link]
-
Snieckus, V., et al. (2004).[1] Directed ortho metalation.[1][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational methodology reference).
-
Organic Syntheses. (2011). Synthesis of 7-Methoxyphthalide via Directed Ortho Metalation. Org. Synth. 2011, 88, 224-237. [Link]
Sources
- 1. N,N-diethyl-2-methoxybenzamide | C12H17NO2 | CID 346975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Diethyl-2-hydroxy-3-methoxybenzamide | C12H17NO3 | CID 209159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biogenic Volatile Compounds for Plant Disease Diagnosis and Health Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mobt3ath.com [mobt3ath.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. "Evaluation of Silica Sol-Gel Microcapsule for the Controlled Release o" by Ann Shireen Chan, Judy del Valle et al. [archium.ateneo.edu]
- 8. archium.ateneo.edu [archium.ateneo.edu]
- 9. researchgate.net [researchgate.net]
